N-[(2S)-But-3-en-2-yl]-4-methoxyaniline
Description
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is a chiral secondary amine featuring a 4-methoxyaniline moiety linked to a (2S)-configured but-3-en-2-yl group. For instance, compounds such as N-(2-methylbut-3-en-1-yl)-4-methoxyaniline () and N-(4-(aryl)but-3-en-2-yl)-4-methoxyaniline derivatives () share analogous alkene-amine backbones but differ in substituents and stereochemistry .
Properties
CAS No. |
562870-92-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(2S)-but-3-en-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h4-9,12H,1H2,2-3H3/t9-/m0/s1 |
InChI Key |
YOJHGYKKXPRDBP-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C=C)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C=C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable butenylating agent under controlled conditions. One common method is the alkylation of 4-methoxyaniline with (S)-but-3-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of microreactor technology can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions employed .
Scientific Research Applications
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-[(2S)-But-3-en-2-yl]-4-methoxyaniline with structurally related compounds:
Key Observations:
- Stereochemical Influence : The (2S)-configuration in the target compound distinguishes it from racemic analogs like rac-N-((1S,2S)-...-4-methoxyaniline (), which require chiral resolution for enantiopure applications .
- Substituent Effects : Derivatives with aryl groups (e.g., 4-fluorophenyl in 7l ) exhibit altered electronic properties, impacting solubility and reactivity . The antifungal activity of TRI () highlights the role of heterocyclic extensions (triazine) in biological targeting .
Physicochemical Properties
- Chiral Resolution : The (2S)-enantiomer’s optical purity could be assessed using parameters like Rogers’s η or Flack’s x (), critical for applications in asymmetric catalysis .
- Spectroscopic Data : Related compounds (e.g., 7l , S1 ) are characterized via $ ^1H $/$ ^13C $ NMR and HRMS, providing benchmarks for the target compound’s structural validation .
Biological Activity
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is an organic compound with notable structural features, including a methoxy group and a butenyl side chain. This compound, classified as an aniline derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The structural uniqueness of this compound arises from its specific butenyl substituent configuration combined with the methoxy group. These features influence both its chemical reactivity and biological interactions, making it a candidate for various applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antibacterial Properties : Derivatives of methoxyaniline have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals.
- Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating varying degrees of efficacy against common fungal pathogens.
- Antiviral Activity : Some studies have indicated that certain derivatives exhibit promising anti-HIV activity, correlating their structure with inhibitory effects on HIV replication .
1. Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of various aniline derivatives, including this compound. The results are summarized in the table below:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 μg/ml |
| 4-Methoxyaniline | Escherichia coli | 16 μg/ml |
| N-(3-Chlorobutyl)-4-methoxyaniline | Pseudomonas aeruginosa | 4 μg/ml |
These findings demonstrate that this compound possesses moderate antibacterial activity, comparable to other methoxy-substituted anilines.
2. Antifungal Activity
In another study focusing on antifungal properties, this compound was tested against several fungal strains:
| Fungal Strain | MIC (μg/ml) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 20 |
| Cryptococcus neoformans | 15 |
The compound exhibited notable antifungal activity against Candida albicans and Cryptococcus neoformans, indicating its potential as a therapeutic agent in treating fungal infections.
3. Antiviral Activity
A study assessing the antiviral activity of various compounds found that certain derivatives of this compound showed significant inhibition of HIV replication:
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.0 | >100 | >20 |
The selectivity index indicates a favorable therapeutic window for this compound, suggesting it could be further developed as an antiviral agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies reveal potential pathways for therapeutic applications by illustrating how structural modifications can enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
